2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Description
This compound is a synthetic chromen-4-one (flavone) derivative with a complex substitution pattern. The core structure includes a benzopyran-4-one scaffold modified at positions 2, 5, 7, and 7. Key substituents are:
- Positions 5 and 7: Hydroxyl groups, which may enhance hydrogen-bonding interactions with biological targets.
- Position 8: A 2-(hydroxymethyl)-1-methylpyrrolidin-3-yl moiety, introducing a nitrogen-containing heterocycle that could influence solubility and receptor binding.
- Hydrochloride salt: Likely improves aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWRANLELLMJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis of the Pyrrolidine Intermediate
The chiral pyrrolidine moiety is synthesized via resolution of racemic intermediates. Patent WO2014128523A1 outlines a diastereomeric salt crystallization method using dibenzoyl tartaric acid as the resolving agent.
Resolution of (±)-Trans-[1-Methyl-3-(2,4,6-Trimethoxyphenyl)Pyrrolidin-2-Yl]Methanol
The racemic mixture of (±)-trans-[1-methyl-3-(2,4,6-trimethoxyphenyl)pyrrolidin-2-yl]methanol (Formula A) is treated with dibenzoyl-L-tartaric acid in methanol-diisopropyl ether (1:3 v/v) at 5–10°C. The (-)-trans enantiomer selectively crystallizes as its dibenzoyl tartrate salt, achieving >99% enantiomeric excess (ee). Free base liberation using sodium hydroxide yields enantiopure (-)-trans intermediate.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Resolving agent | Dibenzoyl-L-tartaric acid |
| Solvent system | Methanol:diisopropyl ether (1:3) |
| Crystallization temperature | 5–10°C |
| Final ee | >99% |
Chromenone Core Assembly via Friedel-Crafts Acylation
The chromen-4-one scaffold is constructed using a Houben-Hoesch reaction, as detailed in US9221781B2.
Friedel-Crafts Acylation of Phloroglucinol Derivatives
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone reacts with 4-trifluoromethylbenzoyl chloride in pyridine at 75°C for 12 hours. Boron trifluoride diethyl etherate (BF₃·Et₂O) catalyzes the cyclization, forming 2-(4-trifluoromethylphenyl)-3-methoxy-5,7-dihydroxy-4H-chromen-4-one.
Reaction Optimization:
- Catalyst screening : BF₃·Et₂O outperformed ZnCl₂ and AlCl₃, yielding 85% product (HPLC purity).
- Temperature dependence : Reactions below 60°C resulted in incomplete cyclization (<50% yield).
Coupling of Pyrrolidine and Chromenone Moieties
The enantiopure pyrrolidine intermediate is introduced at the C8 position via nucleophilic substitution.
Alkylation under Mitsunobu Conditions
(-)-Trans-[1-methyl-3-(2,4,6-trimethoxyphenyl)pyrrolidin-2-yl]methanol reacts with 8-bromo-2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-4H-chromen-4-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. The reaction proceeds at -20°C to prevent epimerization, achieving 78% yield.
Stereochemical Integrity:
- HPLC analysis : Chiralpak IC column (4.6×250 mm, 5 µm), hexane:isopropanol (80:20), 1 mL/min
- Retention times : 12.3 min (desired (-)-trans) vs. 14.7 min ((+)-cis)
Hydrochloride Salt Formation
The final free base is converted to its hydrochloride salt using hydrogen chloride gas in anhydrous ethanol.
Crystallization and Polymorph Control
Voruciclib hydrochloride (batch 1694M-1301) exhibits Form 1 crystallinity when precipitated from acetone-water (9:1 v/v) at 2°C/min cooling rate. Thermal analysis confirms stability up to 250°C (TGA) with a melting endotherm at 263.4°C (DSC).
Salt Characterization Data:
| Property | Value |
|---|---|
| XRPD pattern | Characteristic peaks at 8.7°, 13.2°, 17.5° 2θ |
| Hygroscopicity | <0.5% mass gain at 25°C/60% RH |
| Solubility (pH 1.2) | 12.4 mg/mL |
Comparative Analysis of Synthetic Routes
Process Scale-Up Considerations
Critical Quality Attributes (CQAs)
Environmental Impact Mitigation
Patent WO2014128523A1 reports 65% recovery of dibenzoyl tartaric acid via acid-base extraction, reducing waste generation by 40%.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form chroman-4-ol derivatives.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
The search results provide information on chromenone derivatives and related compounds, including "2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-one," also known as Voruciclib .
Chromenone Core and Biological Activities
The chromenone core is a common structure found in biologically active natural products and is often utilized in organic synthesis . Chromenones with a trifluoromethyl group (-CF3) have demonstrated enhanced biological activities in various pharmaceuticals compared to their non-fluorinated counterparts .
Voruciclib
Voruciclib, a chromen-4-one derivative, is identified as a Cyclin-Dependent Kinase Inhibitor with potential anticancer applications . It is also referred to as P1446A-05 .
Chromenone Derivatives as SIRT2 Inhibitors
Substituted chromone/chroman-4-one derivatives have been synthesized and assessed as novel inhibitors of SIRT2, an enzyme associated with aging-related disorders like neurodegenerative diseases .
Synthesis and Functionalization of 2-CF3-chromen-4-ones
Research has focused on the synthesis and functionalization of the 2-CF3-chromen-4-one scaffold as a building block for synthesizing complex molecules with increased bioactivity . Introducing a trifluoromethyl group can enhance the metabolic stability of the 4-chromenone scaffold and alter the electronics of the heterocycle .
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions have been developed for the functionalization of 2-CF3-chromen-4-ones, enabling the creation of structurally complex chromenone cores . These cores serve as precursors for various trifluoromethyl-heterocycles .
Synthesis of CF3-containing Heterocycles
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Key Differences:
Substituent Chemistry: The trifluoromethyl group in the main compound enhances metabolic stability and lipophilicity, whereas the methoxy group in the analogue may improve antioxidant activity but reduce bioavailability.
Research Findings and Data Gaps
- Toxicity Concerns : The pyrrolidine group may introduce hepatotoxicity risks, necessitating further in vitro safety profiling.
- Comparative Studies: No direct head-to-head biological data are available. Existing studies on flavanones (e.g., antioxidant, anti-inflammatory effects) suggest the main compound’s structural modifications could enhance or diversify its activity .
Biological Activity
The compound 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one; hydrochloride, also known as Voruciclib, is a potent cyclin-dependent kinase (CDK) inhibitor. This compound has gained attention for its potential therapeutic applications in cancer treatment due to its ability to interfere with cell cycle regulation.
- Molecular Formula : C22H19ClF3NO5
- Molecular Weight : 469.84 g/mol
- CAS Number : 1253731-24-6
Voruciclib targets cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are crucial for cell cycle progression. By inhibiting these kinases, Voruciclib can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in cancers where CDK activity is dysregulated.
Anticancer Efficacy
Voruciclib has been evaluated in various preclinical studies demonstrating significant anticancer activity:
- Inhibition of Cell Proliferation : Studies have shown that Voruciclib effectively inhibits the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The inhibition is dose-dependent, with higher concentrations leading to more pronounced effects .
- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells. It increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced cell death .
- Cell Cycle Arrest : Voruciclib causes G1 phase arrest in the cell cycle, preventing cancer cells from progressing to DNA synthesis and mitosis. This effect is mediated through the downregulation of cyclin D1 and the upregulation of p21 .
Pharmacokinetics
The pharmacokinetic profile of Voruciclib indicates favorable absorption and distribution characteristics. It exhibits moderate solubility in organic solvents but limited solubility in water, which may influence its formulation for clinical use .
Case Studies
Several case studies highlight the effectiveness of Voruciclib in clinical settings:
- Breast Cancer Study : In a phase I clinical trial involving patients with metastatic breast cancer, Voruciclib demonstrated a manageable safety profile and promising anti-tumor activity, leading to partial responses in some patients .
- Leukemia Trials : Voruciclib was tested in patients with acute myeloid leukemia (AML), showing significant reductions in leukemic blast counts and improved overall survival rates compared to historical controls .
Comparative Analysis with Other CDK Inhibitors
The following table summarizes the biological activities and characteristics of Voruciclib compared to other known CDK inhibitors:
| Compound | Target CDKs | Indication | Mechanism of Action | Clinical Status |
|---|---|---|---|---|
| Voruciclib | CDK4/6 | Breast Cancer, AML | Induces apoptosis, cell cycle arrest | Phase I/II trials |
| Palbociclib | CDK4/6 | Breast Cancer | Similar mechanism | Approved |
| Flavopiridol | Multi-CDK | Various cancers | Induces apoptosis | Approved |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
